molecular formula C8H7BrN2O3 B057794 6-Acetamido-3-bromopicolinic acid CAS No. 882430-69-5

6-Acetamido-3-bromopicolinic acid

Cat. No. B057794
M. Wt: 259.06 g/mol
InChI Key: VDJNVGKMWAUADR-UHFFFAOYSA-N
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Description

6-Acetamido-3-bromopicolinic acid is a compound that belongs to the class of organic compounds known as picolinic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group at the 2-position.

Synthesis Analysis

The synthesis of compounds related to 6-Acetamido-3-bromopicolinic acid often involves nucleophilic substitution reactions. For example, Tada (1966) reports the synthesis of 6-substituted azulene derivatives through nucleophilic substitution reactions, starting from compounds similar in structure to 6-Acetamido-3-bromopicolinic acid (Tada, 1966).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Acetamido-3-bromopicolinic acid has been studied using X-ray crystallography. For instance, Handal et al. (1982) determined the crystal structure of a similar compound, 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene, using single-crystal X-ray analysis (Handal et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving 6-Acetamido-3-bromopicolinic acid or its analogs often include substitution and addition reactions. For example, the research by Rank and Baer (1974) describes the addition of bromine and an acetamido group across the olefinic double bond in a similar compound (Rank & Baer, 1974).

Physical Properties Analysis

The physical properties of 6-Acetamido-3-bromopicolinic acid can be inferred from similar compounds. For example, Kukovec et al. (2009) investigated the triclinic and monoclinic polymorphs of a cobalt(II) complex with 6-bromopicolinic acid, revealing insights into crystal structures influenced by factors like pH (Kukovec et al., 2009).

Chemical Properties Analysis

6-Acetamido-3-bromopicolinic acid's chemical properties, such as reactivity and stability, can be analyzed through studies on similar compounds. The work of Mercadante et al. (2013) on the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, for instance, provides insight into the oxidative capabilities and applications of similar acetamido compounds (Mercadante et al., 2013).

properties

IUPAC Name

6-acetamido-3-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNVGKMWAUADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649555
Record name 6-Acetamido-3-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetamido-3-bromopicolinic acid

CAS RN

882430-69-5
Record name 6-Acetamido-3-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of N-(5-bromo-6-methyl-pyridin-2-yl)-acetamide 48.46 g in pyridine 250 ml was added water 250 ml and the mixture warmed to 90° C. and potassium carbonate 2.2 g was added. Potassium permanganate was added portionwise over 10 h and the mixture allowed to cool slowly overnight. The reaction mixture was re-heated to 90° C. for 2 h, cooled slightly and filtered to remove manganese dioxide. The filtrate was evaporated in vacuo and the residue partitioned between water 1 L and ethyl acetate 500 ml. The aqueous solution was washed with ethyl acetate. The organic solutions were combined, washed with brine, dried MgSO4 and evaporated in vacuo to recover unchanged starting materials 12.6 g. The aqueous solution was acidified with concentrated hydrochloric acid (circa 80 ml) and the solid product filtered off, washed with a minimum of water, sucked dry and then dried at 80° C. (vac) to give 6-acetylamino-3-bromo-pyridine-2-carboxylic acid 24.9 g
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